
N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide” is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitro group attached to the benzimidazole ring and two hydroxyethyl groups attached to the acetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide” typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Acetamide Formation: The nitrated benzimidazole is reacted with chloroacetyl chloride to form the acetamide derivative.
Hydroxyethylation: Finally, the acetamide derivative is treated with ethylene oxide or ethylene glycol under basic conditions to introduce the hydroxyethyl groups.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to convert the nitro group to an amine.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Amino Derivative: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the hydroxyethyl groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide” would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with cellular proteins, enzymes, or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Nitrobenzimidazol-1-yl)acetamide: Lacks the hydroxyethyl groups.
N,N-bis(2-hydroxyethyl)benzimidazole: Lacks the nitro group.
2-(2-Aminobenzimidazol-1-yl)acetamide: The nitro group is reduced to an amino group.
Uniqueness
“N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide” is unique due to the presence of both hydroxyethyl groups and a nitro group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
80479-65-8 |
|---|---|
Formule moléculaire |
C13H16N4O5 |
Poids moléculaire |
308.29 g/mol |
Nom IUPAC |
N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C13H16N4O5/c18-7-5-15(6-8-19)12(20)9-16-11-4-2-1-3-10(11)14-13(16)17(21)22/h1-4,18-19H,5-9H2 |
Clé InChI |
XPNKFSSABKDUEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2CC(=O)N(CCO)CCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


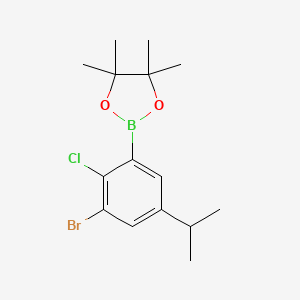


![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
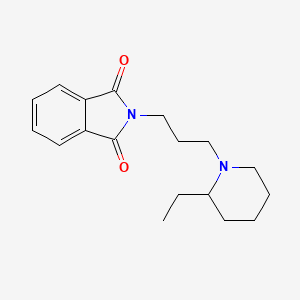



![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate](/img/structure/B14012992.png)
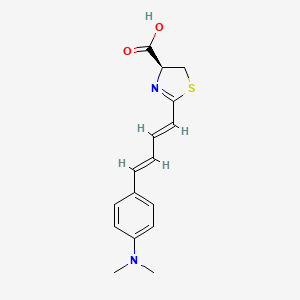
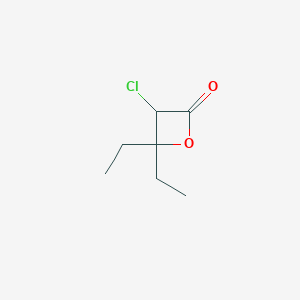
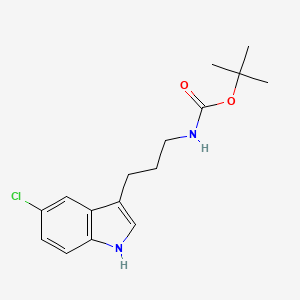
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)

